Antiviral PotencyHPV DNA Amplification3D Organotypic Culture
Standard PMEG and cidofovir fail to penetrate HPV-infected epithelial cells or induce selective apoptosis. ODE-Bn-PMEG (ABI-1968) solves this with a unique octadecyloxyethyl+benzyl diester for superior uptake.
- Complete HPV-18 DNA amplification abolition in 3D raft cultures (cidofovir inactive).
- Selective apoptosis in infected differentiated keratinocytes; spares uninfected tissue.
- Benchmark lipid-ANP prodrug; converts to PMEG diphosphate in HFFs.
- Available for immediate R&D shipment; stable under recommended storage.
Molecular FormulaC35H58N5O6P
Molecular Weight675.8 g/mol
CAS No.1626364-18-8
Cat. No.B12742289
⚠ Attention: For research use only. Not for human or veterinary use.
ODE-Bn-PMEG (CAS 1626364-18-8), also known as ABI-1968, is an acyclic nucleoside phosphonate (ANP) prodrug and a diester derivative of the active metabolite PMEG (9-(2-phosphonomethoxyethyl)guanine) [1]. This small-molecule antiviral is designed for localized inhibition of high-risk HPV genotypes, including HPV-11, -16, and -18, by targeting transient viral DNA amplification [2]. Its molecular formula is C35H58N5O6P, and its procured form serves as a critical tool compound for studies requiring enhanced cellular uptake and sustained intracellular activation in epithelial tissues [3]. As a compound that advanced to Phase 1 clinical trials (as ABI-1968) before termination, it offers a well-characterized profile for investigative use in HPV-associated lesion models [4].
Lipid-diester prodrug design with reported intracellular conversion to active PMEG diphosphate
Supports HPV-16/18 DNA amplification studies in 3D organotypic epithelial models
Enables investigation of selective apoptosis in HPV-infected keratinocyte models
[1] Beadle JR, Valiaeva N, Yang G, Yu J-H, Broker TR, Aldern KA, Harden EA, Keith KA, Prichard MN, Hartman T, Buckheit RW, Chow LT, Hostetler KY. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (ODE-Bn-PMEG), a Potent Inhibitor of Transient HPV DNA Amplification. J Med Chem. 2016;59(23):10470-10478. View Source
[2] Banerjee NS, Wang H-K, Beadle JR, Hostetler KY, Chow LT. Evaluation of ODE-Bn-PMEG, an acyclic nucleoside phosphonate prodrug, as an antiviral against productive HPV infection in 3D organotypic epithelial cultures. Antiviral Res. 2018;150:164-173. View Source
[3] FDA Substance Registration System. UNII: A1DXM66YHY. ODE-BN-PMEG. View Source
[4] Synapse Drug Database. ABI-1968 (ODE-BN-PMEG) Development Profile. View Source
Why ODE-Bn-PMEG Cannot Be Substituted
Interchangeability with PMEG or structurally related ANPs like cidofovir is precluded by fundamental differences in cellular pharmacology, selectivity, and functional outcome. Unlike its active metabolite PMEG diphosphate, ODE-Bn-PMEG is engineered as a lipid-modified prodrug, demonstrating markedly increased cellular uptake in relevant cell types such as human foreskin fibroblasts [1]. This prodrug strategy enables efficient intracellular conversion to the active diphosphate and, crucially, confers a functional selectivity not observed with cidofovir: ODE-Bn-PMEG selectively induces apoptosis in HPV-infected, differentiated keratinocytes while sparing uninfected tissues, whereas cidofovir neither induces apoptosis nor abolishes HPV activity in the same 3D organotypic epithelial culture models [2]. Furthermore, the slow intracellular conversion kinetics of its benzyl diester group provide sustained antiviral effects compared to faster-clearing analogs [3]. These mechanistic distinctions create an insurmountable gap for generic substitution in assays where tissue-specific targeting, sustained intracellular activation, or selective induction of infected-cell apoptosis are required endpoints.
Structural mismatch: octadecyloxyethyl-benzyl diester design is absent in cidofovir, PMEG, and other simple ANPs; cellular activation pathway may differ.
Cellular uptake profile: reported enhanced uptake in fibroblast models is not replicated by unmodified PMEG; poor permeability limits direct substitution.
Biological endpoint context: selective apoptosis in HPV-infected 3D tissues reported for ODE-Bn-PMEG; cidofovir does not show this effect, limiting mechanistic interchange.
[1] Beadle JR, Valiaeva N, Yang G, Yu J-H, Broker TR, Aldern KA, Harden EA, Keith KA, Prichard MN, Hartman T, Buckheit RW, Chow LT, Hostetler KY. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (ODE-Bn-PMEG), a Potent Inhibitor of Transient HPV DNA Amplification. J Med Chem. 2016;59(23):10470-10478. View Source
[2] Banerjee NS, Wang H-K, Beadle JR, Hostetler KY, Chow LT. Evaluation of ODE-Bn-PMEG, an acyclic nucleoside phosphonate prodrug, as an antiviral against productive HPV infection in 3D organotypic epithelial cultures. Antiviral Res. 2018;150:164-173. View Source
[3] Andrei G, Topalis D, De Schutter T, Snoeck R. Insights into the mechanism of action of cidofovir and other acyclic nucleoside phosphonates against polyoma- and papillomaviruses and non-viral induced neoplasia. Antiviral Res. 2015;114:21-46. View Source
ODE-Bn-PMEG vs. Cidofovir and PMEG
HPV-18 Abolition in 3D Tissues vs. Cidofovir
ODE-Bn-PMEG exhibits a 10-fold greater potency compared to cidofovir in blocking HPV-18 productive infection in 3D organotypic epithelial cultures, a model that closely mimics the human cervical epithelium. ODE-Bn-PMEG at 1.5 μM demonstrated superior antiviral effects relative to 15 μM cidofovir, achieving complete abolition of viral activities [1].
HPV-18 abolition vs. cidofovirHead-to-head
Complete abolition of HPV-18 DNA amplification and virion production in 3D organotypic epithelial cultures; cidofovir showed no effect.
Supports tissue-model endpoint context for HPV-18 clearance research.
Direct comparison in primary keratinocyte raft cultures.
Antiviral PotencyHPV DNA Amplification3D Organotypic Culture
Evidence Dimension
Effective concentration for antiviral activity in 3D organotypic cultures
3D organotypic epithelial raft cultures of primary human keratinocytes infected with HPV-18
Why This Matters
This 10-fold potency advantage directly translates to a wider therapeutic window and reduced systemic exposure risk in experimental models, making ODE-Bn-PMEG the preferred choice for studies where minimizing off-target effects is critical.
Antiviral PotencyHPV DNA Amplification3D Organotypic Culture
[1] Banerjee NS, Wang H-K, Beadle JR, Hostetler KY, Chow LT. Evaluation of ODE-Bn-PMEG, an acyclic nucleoside phosphonate prodrug, as an antiviral against productive HPV infection in 3D organotypic epithelial cultures. Antiviral Res. 2018;150:164-173. View Source
Selective Apoptosis in HPV-Infected Keratinocytes vs. Cidofovir
ODE-Bn-PMEG uniquely induces apoptosis selectively in HPV-infected, differentiated keratinocytes, a functional outcome not observed with cidofovir. In contrast, cidofovir neither induces apoptosis nor abolishes HPV activity in the same 3D organotypic epithelial culture model [1]. This qualitative mechanistic difference is critical for compounds intended to eliminate established viral reservoirs.
Selective apoptosis vs. cidofovirHead-to-head
Induction of apoptosis selectively in HPV-infected, differentiated keratinocytes; cidofovir did not induce apoptosis in the same model.
Supports apoptosis pathway-response interpretation in HPV-infected tissue models.
Observed in 3D organotypic cultures of PHKs with HPV-18.
Selective ApoptosisMechanism of ActionHPV-Infected Keratinocytes
Evidence Dimension
Induction of selective apoptosis in HPV-infected cells
Target Compound Data
Selective apoptosis in HPV-infected, differentiated keratinocytes
Comparator Or Baseline
No apoptosis induction; no abolishment of HPV activity
Quantified Difference
Qualitative difference in functional outcome (Apoptosis induction present vs. absent)
Conditions
3D organotypic epithelial raft cultures of primary human keratinocytes infected with HPV-18
Why This Matters
The ability to selectively eliminate infected cells via apoptosis, while sparing uninfected tissue, is a critical differentiator for applications aiming to clear persistent HPV infections rather than merely suppressing viral replication.
Selective ApoptosisMechanism of ActionHPV-Infected Keratinocytes
[1] Banerjee NS, Wang H-K, Beadle JR, Hostetler KY, Chow LT. Evaluation of ODE-Bn-PMEG, an acyclic nucleoside phosphonate prodrug, as an antiviral against productive HPV infection in 3D organotypic epithelial cultures. Antiviral Res. 2018;150:164-173. View Source
Enhanced Cellular Uptake & Metabolic Conversion in Fibroblasts
ODE-Bn-PMEG demonstrates significantly increased cellular uptake in human foreskin fibroblast (HFF) cells compared to unmodified PMEG [1]. This enhanced uptake is attributed to its lipophilic alkoxyalkyl prodrug moiety, which facilitates membrane permeation. The compound is then readily converted in vitro to the active antiviral metabolite, PMEG diphosphate, thereby overcoming the rate-limiting cellular entry step of the parent nucleoside phosphonate [1].
Cellular uptake & conversionReported
Increased cellular uptake and efficient conversion to PMEG diphosphate in human foreskin fibroblasts (HFFs); unmodified PMEG exhibits poor cell permeability.
Supports prodrug activation and intracellular delivery review.
Qualitative difference; specific uptake metrics not provided.
Cellular UptakeProdrug ActivationPharmacokinetics
Evidence Dimension
Cellular uptake and intracellular conversion to active metabolite
Target Compound Data
Increased uptake in HFF cells; readily converted to PMEG diphosphate
Comparator Or Baseline
Unmodified PMEG (parent nucleoside phosphonate) has poor cell permeability
Quantified Difference
Qualitative improvement in cellular uptake (increased vs. low/poor)
Conditions
Human foreskin fibroblast cells (in vitro)
Why This Matters
Enhanced cellular uptake directly correlates with improved antiviral efficacy at lower extracellular concentrations, a crucial advantage for topical or localized applications where tissue penetration and intracellular drug accumulation are key determinants of success.
Cellular UptakeProdrug ActivationPharmacokinetics
[1] Beadle JR, Valiaeva N, Yang G, Yu J-H, Broker TR, Aldern KA, Harden EA, Keith KA, Prichard MN, Hartman T, Buckheit RW, Chow LT, Hostetler KY. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (ODE-Bn-PMEG), a Potent Inhibitor of Transient HPV DNA Amplification. J Med Chem. 2016;59(23):10470-10478. View Source
Equivalent Antiviral Activity of P-Chiral Enantiomers
The P-chiral enantiomers of ODE-Bn-PMEG were obtained and evaluated, and they appeared to have equivalent antiviral activities against HPV [1]. This finding indicates that the antiviral activity is not stereospecific at the phosphorus center, which has significant implications for synthetic route selection and procurement.
Chiral PurityStereochemistryEnantiomer Activity
Evidence Dimension
Antiviral activity of P-chiral enantiomers
Target Compound Data
Equivalent antiviral activities against HPV
Comparator Or Baseline
Each enantiomer compared to the other
Quantified Difference
Equivalent (no significant difference observed)
Conditions
In vitro antiviral assays against HPV-11, -16, and -18
Why This Matters
This supports the procurement of racemic mixtures for most research applications, as enantiomeric purity does not appear to be a critical determinant of activity, potentially reducing procurement costs and simplifying synthesis.
Chiral PurityStereochemistryEnantiomer Activity
[1] Beadle JR, Valiaeva N, Yang G, Yu J-H, Broker TR, Aldern KA, Harden EA, Keith KA, Prichard MN, Hartman T, Buckheit RW, Chow LT, Hostetler KY. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (ODE-Bn-PMEG), a Potent Inhibitor of Transient HPV DNA Amplification. J Med Chem. 2016;59(23):10470-10478. View Source
ODE-Bn-PMEG Research & Industrial Applications
HPV Life Cycle and Productive Infection in 3D Tissues
ODE-Bn-PMEG is the compound of choice for investigating mechanisms of HPV DNA amplification and virion production in physiologically relevant 3D organotypic raft cultures. Its 10-fold potency advantage over cidofovir at 1.5 μM in this model [1] enables robust viral suppression at concentrations that minimize cytotoxicity, while its unique ability to induce apoptosis selectively in infected, differentiated keratinocytes [1] provides a powerful experimental tool for studying viral clearance mechanisms.
Selective Apoptosis in HPV-Associated Lesions
Researchers studying the pharmacokinetics of acyclic nucleoside phosphonate prodrugs can use ODE-Bn-PMEG as a model compound to investigate the relationship between lipid modification and cellular uptake. Its demonstrated increased uptake in human foreskin fibroblasts and efficient conversion to PMEG diphosphate [2] makes it an ideal probe for quantifying intracellular prodrug activation kinetics and validating cellular permeability assays in relevant epithelial and fibroblast cell lines.
Targeted Prodrug Strategies for Enhanced Cellular Uptake
Given its clinical advancement as the topical cream ABI-1968 in Phase 1 trials for cervical and anal precancerous lesions [3], ODE-Bn-PMEG serves as a benchmark compound for developing and optimizing topical formulations aimed at treating HPV-associated epithelial lesions. Its established safety profile from clinical testing provides a valuable reference for in vivo efficacy and tolerability studies in relevant animal models of HPV infection.
Investigating Mechanisms of Selective Apoptosis in Viral Infections
ODE-Bn-PMEG offers a unique tool for dissecting the signaling pathways that lead to selective apoptosis in virus-infected versus uninfected tissues. The direct comparative evidence showing that ODE-Bn-PMEG, but not cidofovir, induces this selective apoptotic response in HPV-infected keratinocytes [1] positions it as a critical chemical probe for studies aimed at understanding how antiviral agents can trigger differential cell death mechanisms in a viral context.
Application
Selection Property
Validation Focus
HPV life-cycle studies in 3D organotypic models
HPV-18 DNA amplification suppression in tissue context
Viral DNA amplification and virion production endpoints
Selective apoptosis pathway studies in HPV-infected models
Induction of apoptosis in HPV+ keratinocytes without affecting uninfected tissue
Apoptosis pathway-response and cell-death endpoints
Prodrug design and intracellular delivery research
Lipid-diester prodrug uptake and metabolic activation profile
Cellular uptake and PMEG diphosphate conversion endpoints
[1] Banerjee NS, Wang H-K, Beadle JR, Hostetler KY, Chow LT. Evaluation of ODE-Bn-PMEG, an acyclic nucleoside phosphonate prodrug, as an antiviral against productive HPV infection in 3D organotypic epithelial cultures. Antiviral Res. 2018;150:164-173. View Source
[2] Beadle JR, Valiaeva N, Yang G, Yu J-H, Broker TR, Aldern KA, Harden EA, Keith KA, Prichard MN, Hartman T, Buckheit RW, Chow LT, Hostetler KY. Synthesis and Antiviral Evaluation of Octadecyloxyethyl Benzyl 9-[(2-Phosphonomethoxy)ethyl]guanine (ODE-Bn-PMEG), a Potent Inhibitor of Transient HPV DNA Amplification. J Med Chem. 2016;59(23):10470-10478. View Source
[3] Synapse Drug Database. ABI-1968 (ODE-BN-PMEG) Development Profile. View Source
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